2,3-Dichloro-4-fluorobenzodifluoride
Description
Properties
IUPAC Name |
2,3-dichloro-1-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVUPPLXMAMTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-fluorobenzodifluoride typically involves the halogenation of a suitable benzene derivative. One common method is the chlorination and fluorination of benzotrifluoride derivatives. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine gases, along with catalysts like iron or aluminum chloride to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process generally includes the following steps:
Chlorination: Benzotrifluoride is treated with chlorine gas in the presence of a catalyst.
Fluorination: The chlorinated product is then reacted with fluorine gas under controlled conditions to introduce the fluorine atoms.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-fluorobenzodifluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro or sulfonic groups into the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives .
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 2,3-Dichloro-4-fluorobenzodifluoride is its use as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been explored for its potential in developing:
- Antibacterial Agents : DCFB serves as a precursor in synthesizing various antibacterial medications. Its structural properties facilitate the modification necessary for creating effective pharmaceutical agents.
- Antiviral Compounds : Research indicates that compounds derived from DCFB exhibit antiviral properties, making them candidates for further investigation in antiviral drug development.
Case Study: Antibacterial Synthesis
A notable study demonstrated the synthesis of a novel antibacterial agent using DCFB as an intermediate. The process involved several steps:
- Synthesis of DCFB : Using a combination of nitration and chlorination techniques.
- Formation of Active Pharmaceutical Ingredient (API) : DCFB was transformed into a more complex structure that exhibited significant antibacterial activity against common pathogens.
- Testing and Validation : The final product underwent rigorous testing for efficacy and safety, showing promising results in vitro.
Material Science Applications
In addition to its pharmaceutical uses, DCFB finds applications in material science:
- Polymer Chemistry : DCFB can be utilized to synthesize fluorinated polymers, which are known for their thermal stability and chemical resistance. These polymers are valuable in various industrial applications.
- Coatings and Adhesives : The compound's unique properties allow it to be incorporated into coatings that require enhanced durability and resistance to harsh chemicals.
Safety and Environmental Considerations
While DCFB has valuable applications, it is essential to consider its safety profile. The compound is classified with several hazard warnings:
- Toxicity : It is harmful if swallowed and can cause skin irritation.
- Environmental Impact : DCFB poses risks to aquatic life; therefore, handling protocols must ensure minimal environmental exposure.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-fluorobenzodifluoride involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cell membrane receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| 2-Chloro-3,4-difluorobenzoic acid | 403-17-8 | C7H3ClF2O2 | 192.55 | Cl, 2F, COOH | 0.92 |
| 4-Chloro-2,3-difluorobenzoic acid | 150444-94-3 | C7H3ClF2O2 | 192.55 | Cl, 2F, COOH | 0.89 |
| 3,4-Dichlorobenzotrifluoride | Not provided | C7H3Cl2F3 | 215.00 | 2Cl, CF3 | Structural analogue |
| 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene | 115571-68-1 | C8H4Cl2F3NO2 | 274.03 | 2Cl, CF3, NO2, CH3 | N/A |
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 2,3-Dichloro-4-fluorobenzodifluoride* | 2-Chloro-3,4-difluorobenzoic acid | 3,4-Dichlorobenzotrifluoride |
|---|---|---|---|
| Boiling Point (°C) | ~220–240 (estimated) | 285–290 | 210–215 |
| LogP (Octanol-Water) | 3.2–3.5 | 2.8 | 4.1 |
| Solubility in Water (mg/L) | <10 | 450 | <5 |
| Thermal Stability | High | Moderate | Very High |
*Estimated based on structural analogs .
Critical Research Findings
- Synthetic Challenges : Fluorination of chlorinated aromatics often requires harsh conditions (e.g., HF or KF in polar solvents), posing safety and yield issues .
- Bioactivity Trends : Compounds with meta-fluorine substituents show enhanced binding affinity to biological targets compared to ortho-substituted analogs .
- Environmental Impact : Chlorofluorobenzene derivatives exhibit moderate persistence in soil (half-life ~30–60 days), necessitating careful waste management .
Q & A
Q. What are the key considerations for synthesizing 2,3-Dichloro-4-fluorobenzodifluoride, and how can reaction efficiency be optimized?
Synthesis typically involves halogenation and fluorination steps. For example, a method analogous to the synthesis of 3,5-Dichloro-4-fluorobenzonitrile (CAS 103879-31-8) could involve chlorination of a fluorinated benzene precursor, followed by selective fluorination using agents like KF or CsF. Optimizing reaction efficiency requires controlling temperature (e.g., reflux conditions), solvent polarity (e.g., acetone or dioxane), and stoichiometry of halogenating agents (e.g., Cl₂ or SOCl₂). Catalytic systems, such as KI in the presence of K₂CO₃, may enhance selectivity for dichloro substitution . Purity validation via HPLC (≥99.6%) and recrystallization (e.g., ethanol) is critical .
Q. How should researchers characterize the structural and electronic properties of this compound?
Use a combination of ¹H/¹³C NMR and mass spectrometry to confirm substitution patterns. For instance, in 2,3-Difluoro-4-([...]biphenyl) derivatives , NMR chemical shifts for aromatic protons appear at δ 6.8–7.5 ppm with coupling constants (J) reflecting fluorine proximity (e.g., ³J₅-F = 8–12 Hz) . Mass spectrometry (HRMS) can verify molecular weight (e.g., 723.3367 g/mol for a related compound) . X-ray crystallography may resolve steric effects from chlorine/fluorine substituents, as seen in 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-53-2) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) simulations can model electron-withdrawing effects of Cl/F substituents on aromatic ring electrophilicity. For example, the nitrile group in 3,5-Dichloro-4-fluorobenzonitrile (PubChem CID 103879-31-8) lowers the LUMO energy, enhancing Suzuki-Miyaura coupling reactivity. Compare calculated vs. experimental Hammett σ values to predict regioselectivity in Pd-catalyzed reactions . Validate predictions using kinetic studies (e.g., monitoring reaction progress via GC-MS).
Q. What analytical strategies resolve contradictions in environmental persistence data for chlorinated/fluorinated aromatics?
Conflicting data on biodegradation rates may arise from matrix effects (e.g., soil vs. water). Apply isotopic labeling (e.g., ¹³C in 1,2,3,4-Tetrachloro[13C12]dibenzofuran ) to track degradation pathways via LC-MS/MS . Compare aerobic/anaerobic conditions using OECD 301/302 guidelines. For example, 3,5-Dichloro-4-hydroxybenzoic acid (NSC 21185) shows variable half-lives (t₁/₂ = 15–60 days) depending on microbial consortia .
Q. How does steric hindrance from chlorine/fluorine substituents influence crystallization behavior?
Study polymorphism using Differential Scanning Calorimetry (DSC) and X-ray diffraction. In 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid , Cl/F substituents create intermolecular halogen bonds (C–Cl⋯O, ~3.2 Å), favoring monoclinic crystal packing . Compare with non-halogenated analogs to quantify lattice energy differences. Solvent screening (e.g., ethanol vs. DMF) can modulate crystal morphology .
Methodological Challenges
Q. How to mitigate decomposition during high-temperature reactions involving this compound?
Decomposition pathways (e.g., dehalogenation) can be minimized by:
Q. What protocols ensure safe handling of toxic byproducts (e.g., dioxins) during synthesis?
Implement Schlenk line techniques for air-sensitive steps. For chlorinated byproducts, use EPA-recommended GC-ECD (Electron Capture Detection) with a DB-5MS column (30 m × 0.25 mm) to quantify trace dioxins (detection limit ≤0.1 ppb) . Dispose of waste via certified incineration (≥850°C) to prevent bioaccumulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
